(1R)-1-Amino-2,3-dihydro-1H-inden-5-OL
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Overview
Description
(1R)-1-Amino-2,3-dihydro-1H-inden-5-OL is a chiral organic compound with significant interest in various fields of scientific research. This compound features an indane skeleton with an amino group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Amino-2,3-dihydro-1H-inden-5-OL typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indanone.
Reduction: The carbonyl group of indanone is reduced to form the corresponding alcohol.
Amination: The hydroxyl group is then converted to an amino group through various amination reactions.
Common reagents used in these reactions include sodium borohydride for reduction and ammonia or amines for the amination step. The reaction conditions often involve mild temperatures and neutral to slightly basic pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Amino-2,3-dihydro-1H-inden-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, secondary amines, and substituted indanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-Amino-2,3-dihydro-1H-inden-5-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for various receptors. Its structural similarity to certain neurotransmitters makes it a candidate for neurological studies.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It is investigated for its role in treating neurological disorders and as a precursor for drug development.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-1-Amino-2,3-dihydro-1H-inden-5-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-Amino-2,3-dihydro-1H-inden-5-OL: The enantiomer of the compound with similar chemical properties but different biological activities.
1-Aminoindane: Lacks the hydroxyl group, leading to different reactivity and applications.
2-Aminoindane: The amino group is positioned differently, affecting its chemical behavior.
Uniqueness
(1R)-1-Amino-2,3-dihydro-1H-inden-5-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
(1R)-1-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9,11H,1,4,10H2/t9-/m1/s1 |
InChI Key |
BYWKFVGAEAECSB-SECBINFHSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)O |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)O |
Origin of Product |
United States |
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